molecular formula C29H31N5O4 B10955163 6-cyclopropyl-3-methyl-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10955163
M. Wt: 513.6 g/mol
InChI Key: DJAZKURCIUKRDX-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-N-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-N-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the cyclopropyl, isopropyl, and methyl groups through substitution reactions.

    Nitration: Introduction of the nitro group using nitrating agents under controlled conditions.

    Coupling Reactions: Attachment of the phenoxy group via coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-N-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in substitution reactions to modify its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents such as halides or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-N-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-N-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Phenoxy-Substituted Compounds: Compounds with phenoxy groups attached to different cores.

Uniqueness

The uniqueness of 6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-N-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and the resulting properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H31N5O4

Molecular Weight

513.6 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C29H31N5O4/c1-15(2)33-28-27(19(6)32-33)24(14-25(31-28)20-7-8-20)29(35)30-21-11-22(34(36)37)13-23(12-21)38-26-10-16(3)9-17(4)18(26)5/h9-15,20H,7-8H2,1-6H3,(H,30,35)

InChI Key

DJAZKURCIUKRDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=NC4=C3C(=NN4C(C)C)C)C5CC5)C)C

Origin of Product

United States

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